4-(Benzyloxy)phenylacetic acid tert-butyl ester CAS number
4-(Benzyloxy)phenylacetic acid tert-butyl ester CAS number
An In-depth Technical Guide to 4-(Benzyloxy)phenylacetic acid tert-butyl ester
This guide provides a comprehensive technical overview of 4-(Benzyloxy)phenylacetic acid tert-butyl ester, a compound of interest for researchers and professionals in drug development and organic synthesis. We will delve into its chemical identity, synthesis, and potential applications, offering insights grounded in established chemical principles.
Compound Identification and a Note on the CAS Number
4-(Benzyloxy)phenylacetic acid tert-butyl ester is the tert-butyl ester derivative of 4-(Benzyloxy)phenylacetic acid. It is important to note that a specific CAS (Chemical Abstracts Service) number for the tert-butyl ester is not readily found in major chemical databases. However, the parent carboxylic acid, 4-(Benzyloxy)phenylacetic acid , is well-documented with the following identifiers:
| Identifier | Value |
| CAS Number | 6547-53-1[1][2][3] |
| Molecular Formula | C15H14O3[1][2] |
| Molecular Weight | 242.27 g/mol [2][3] |
| Synonyms | p-Phenylmethoxyphenylacetic acid[3] |
The tert-butyl ester modification introduces a bulky, acid-labile protecting group, which can be strategically employed in multi-step organic syntheses.
Physicochemical Properties
While specific experimental data for the tert-butyl ester is scarce, we can infer its properties based on its structure and the known properties of the parent acid and related compounds.
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Appearance : Likely a solid at room temperature, similar to the parent acid which has a melting point of 119-123 °C.[2]
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Solubility : Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.
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Stability : The benzyl ether linkage is generally stable under neutral and basic conditions but can be cleaved by hydrogenolysis. The tert-butyl ester is stable to basic conditions but readily cleaved under acidic conditions.
Synthesis and Mechanistic Insights
The synthesis of 4-(Benzyloxy)phenylacetic acid tert-butyl ester can be achieved through the esterification of 4-(Benzyloxy)phenylacetic acid with a source of a tert-butyl group. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification is generally inefficient. A more effective approach involves the activation of the carboxylic acid or the use of specific tert-butylating agents.
Proposed Synthetic Pathway
A reliable method for the synthesis involves the reaction of 4-(Benzyloxy)phenylacetic acid with a tert-butylating agent in the presence of a coupling agent or under conditions that favor the formation of the sterically hindered ester. One such method is the use of di-tert-butyl dicarbonate (Boc)2O and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
Caption: Proposed synthesis of the target ester.
Detailed Experimental Protocol
Objective: To synthesize 4-(Benzyloxy)phenylacetic acid tert-butyl ester.
Materials:
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4-(Benzyloxy)phenylacetic acid (1.0 eq)
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Di-tert-butyl dicarbonate ((Boc)2O) (1.2 eq)
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4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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To a solution of 4-(Benzyloxy)phenylacetic acid in anhydrous dichloromethane, add di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine.
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Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the desired tert-butyl ester.
Causality Behind Experimental Choices:
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(Boc)2O and DMAP : This combination is effective for the esterification of carboxylic acids with sterically hindered alcohols. DMAP acts as a nucleophilic catalyst, activating the anhydride for attack by the carboxylate.
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Anhydrous Conditions : The use of anhydrous solvent is crucial to prevent the hydrolysis of the di-tert-butyl dicarbonate and the activated intermediate.
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Aqueous Workup : The sodium bicarbonate wash neutralizes any remaining acidic species and helps in the removal of byproducts.
Analytical Characterization
The structure and purity of the synthesized 4-(Benzyloxy)phenylacetic acid tert-butyl ester would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR: Expect to see a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.4-1.5 ppm. Other expected signals include the benzylic protons, the methylene protons of the acetate group, and the aromatic protons.
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¹³C NMR: The spectrum should show a quaternary carbon signal for the tert-butyl group and the carbonyl carbon of the ester.
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Mass Spectrometry (MS) : Electrospray ionization (ESI) or another soft ionization technique would likely show the molecular ion peak corresponding to the mass of the ester.
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Infrared (IR) Spectroscopy : A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1730 cm⁻¹.
Applications in Research and Drug Development
The primary utility of 4-(Benzyloxy)phenylacetic acid tert-butyl ester lies in its role as a protected building block in organic synthesis.
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Protecting Group Strategy : The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions, including basic hydrolysis and certain nucleophilic attacks, but can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid). This orthogonality makes it valuable in the synthesis of complex molecules.
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Intermediate in Drug Discovery : Phenylacetic acid derivatives are scaffolds found in various biologically active compounds. The protected form allows for modifications on other parts of the molecule without affecting the carboxylic acid. For instance, derivatives of phenylacetic acid have been investigated for their potential in cancer therapy.[4] The ability to deprotect the acid at a late stage in the synthesis is a significant advantage.
Caption: General workflow for using the target ester.
Conclusion
4-(Benzyloxy)phenylacetic acid tert-butyl ester is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and complex molecule synthesis. While it may not be a commercially available compound with a dedicated CAS number, its synthesis from the parent acid is straightforward. The strategic use of the tert-butyl ester as a protecting group allows for synthetic flexibility, enabling the development of novel compounds with potential therapeutic applications. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this versatile building block in their research endeavors.
References
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(4-Benzyloxy)phenylacetic acid | CAS 6547-53-1 | SCBT.
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(4-Benzyloxy)phenylacetic acid 98 6547-53-1 - Sigma-Aldrich.
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(4-benzyloxy)phenylacetic acid - Stenutz.
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CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents.
Sources
- 1. (4-Benzyloxy)phenylacetic acid | CAS 6547-53-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. (4-Benzyloxy)phenylacetic acid 98 6547-53-1 [sigmaaldrich.com]
- 3. (4-benzyloxy)phenylacetic acid [stenutz.eu]
- 4. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]
